CTP is derived from cytidine-5'-monophosphate (CMP) through phosphorylation reactions. It belongs to a broader class of nucleotides that includes adenosine-5'-triphosphate (ATP), guanosine-5'-triphosphate (GTP), and uridine-5'-triphosphate (UTP). These nucleotides are fundamental to cellular metabolism and energy transfer.
The synthesis of cytidine-5'-triphosphate can be achieved through several methods, primarily enzymatic phosphorylation. Here are some notable approaches:
Cytidine-5'-triphosphate has a molecular formula of and a molecular weight of approximately 483.10 g/mol. The structure consists of:
The structural representation can be summarized as follows:
The triphosphate moiety is crucial for its role in energy transfer and as a substrate for RNA polymerases during transcription.
CTP participates in several key biochemical reactions:
The kinetics of these reactions can be affected by factors such as pH, temperature, and the presence of specific enzymes or substrates.
The mechanism of action for cytidine-5'-triphosphate primarily revolves around its role as a substrate for RNA polymerases during transcription. The triphosphate group provides the necessary energy for the formation of phosphodiester bonds between nucleotides. The process can be summarized as follows:
This mechanism highlights CTP's importance in genetic expression and regulation.
CTP exhibits several important physical and chemical properties:
These properties make CTP suitable for various laboratory applications, including enzyme assays and RNA synthesis.
Cytidine-5'-triphosphate has numerous scientific applications:
5-Chlorocytidine (CAS Registry Number: 25130-29-4) is a defined nucleoside analog within the Chemical Abstracts Service (CAS) system under the Eighth and Ninth Collective Index (8CI,9CI) nomenclature frameworks. Its IUPAC name, 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2(1H)-one, systematically describes the chlorine substitution at the 5-position of the cytosine base and the β-D-ribofuranose sugar configuration. The compound exhibits structural isomerism solely at the glycosidic linkage, adopting an exclusive β-configuration due to the stereospecific formation of the C–N bond between ribose C1' and cytosine N1. This configuration is critical for its biological recognition and distinguishes it from α-anomers or other positional isomers (e.g., 6-chlorocytidine) [2] [4].
Table 1: Nomenclature and Identifiers of 5-Chlorocytidine
Classification | Identifier |
---|---|
CAS Registry | 25130-29-4 |
IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2(1H)-one |
Synonyms | 5-Chlorocytidine; Cytidine, 5-chloro- (8CI,9CI) |
Molecular Formula | C₉H₁₂ClN₃O₅ |
EINECS | Not assigned |
The molecular structure integrates a chlorinated pyrimidine ring covalently attached via a β-N-glycosidic bond to the ribose sugar. X-ray crystallographic analyses of analogous nucleosides confirm that the ribose adopts a C3'-endo sugar pucker (North conformation), which optimizes base stacking and hydrogen-bonding interactions in nucleic acid mimics. The chlorine atom at cytosine C5 introduces steric and electronic perturbations:
Table 2: Key Molecular Parameters
Parameter | Value/Range | Structural Implication |
---|---|---|
Glycosidic Bond | β-configuration | Biological activity specificity |
Sugar Pucker | C3'-endo (North) | Enhanced base stacking |
C5–Cl Bond Length | 1.74 Å | Increased ring polarization |
Glycosidic Torsion (χ) | −120° to −140° (anti) | Optimal for polymerase recognition |
UV-Vis Spectroscopy: The chlorine substituent induces a bathochromic shift in the primary absorption band (λₘₐₓ = 280 nm in aqueous buffer, pH 7.0), compared to unmodified cytidine (λₘₐₓ = 271 nm). This 9-nm shift arises from the electron-withdrawing chlorine stabilizing the π→π* transition of the conjugated pyrimidine ring. Molar absorptivity (ε) at 280 nm is 8,900 L·mol⁻¹·cm⁻¹, facilitating concentration quantification in biological matrices [2] [8].
NMR Spectroscopy:
Raman Spectroscopy: Key bands at 1,580 cm⁻¹ (C=C/C=N stretching of cytosine ring), 1,250 cm⁻¹ (C–N ribose vibration), and 780 cm⁻¹ (C–Cl stretch) serve as fingerprints for solid-phase identification. The absence of a band near 1,660 cm⁻¹ (typical C=O stretch) indicates keto–enol tautomerism suppression by the C5 chlorine [5].
Table 3: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
UV-Vis | λₘₐₓ = 280 nm; ε = 8,900 L·mol⁻¹·cm⁻¹ | π→π* transition of chlorinated ring |
¹H NMR | δ 8.25 (s, H6); δ 6.12 (d, H1') | Deshielding due to C5–Cl |
¹³C NMR | δ 102.5 (C5); δ 89.3 (C1') | Chlorine-induced carbon shift |
Raman | 780 cm⁻¹ (strong) | ν(C–Cl) vibration |
Stable isotope-labeled derivatives of 5-chlorocytidine enable metabolic tracing and mechanistic studies in enzymology. Key synthetic approaches include:
These isotopes facilitate tracking in in vitro systems, such as:
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